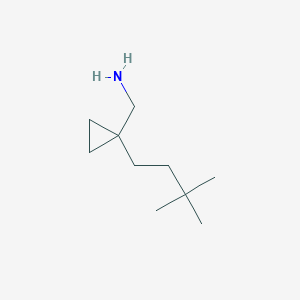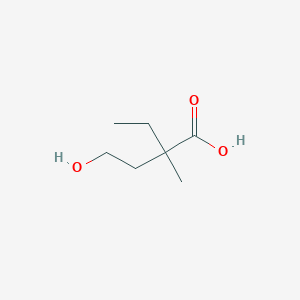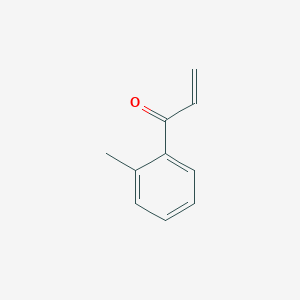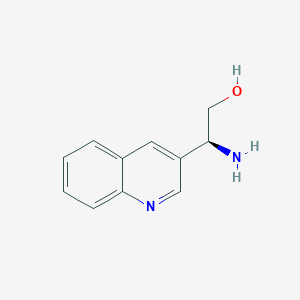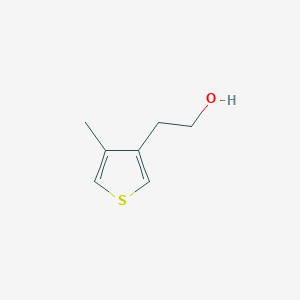
4-Methyl-3-thiopheneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-thiopheneethanol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-thiopheneethanol typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts alkylation of thiophene with methyl groups, followed by hydroxylation. Another approach involves the use of Grignard reagents to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity
化学反应分析
Types of Reactions: 4-Methyl-3-thiopheneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, such as thiophene ketones, thiophene alcohols, and substituted thiophenes.
科学研究应用
4-Methyl-3-thiopheneethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific electronic properties.
作用机制
The mechanism of action of 4-Methyl-3-thiopheneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Thiophene-3-ethanol: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methylthiophene: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Thiophenemethanol: Similar but with a different position of the hydroxyl group, affecting its chemical properties.
Uniqueness: 4-Methyl-3-thiopheneethanol’s unique combination of a methyl and hydroxyl group on the thiophene ring makes it particularly valuable in synthetic chemistry. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.
属性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
2-(4-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |
InChI 键 |
BELVRKXDTCTULV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


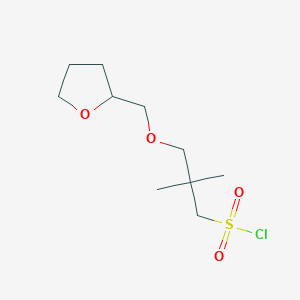

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
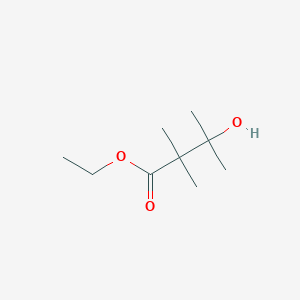
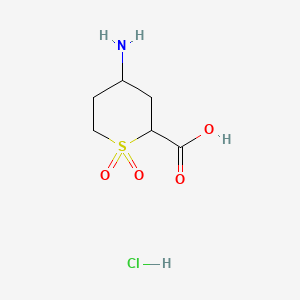
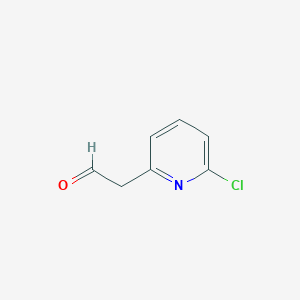
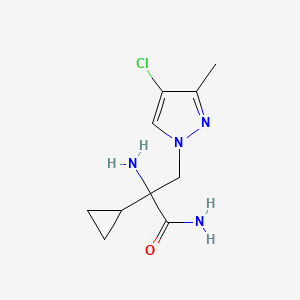
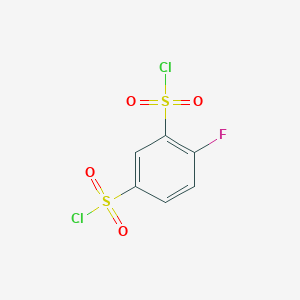
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)
